molecular formula C28H29N5O3S B10874004 2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B10874004
M. Wt: 515.6 g/mol
InChI Key: CZWNMRXVMWMATE-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound that features a benzothiazole moiety fused with a pyrazolopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, which can be synthesized by the cyclization of 2-aminothiophenol with aldehydes or ketones under acidic conditions . The pyrazolopyridine moiety can be constructed through the reaction of appropriate hydrazines with pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety may bind to specific sites on proteins, altering their function and leading to biological effects. The pyrazolopyridine structure may also play a role in modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A simpler structure with similar aromatic properties.

    Pyrazolopyridine derivatives: Compounds with similar core structures but different substituents.

    Morpholine derivatives: Compounds containing the morpholine ring, which may exhibit similar biological activities.

Uniqueness

2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C28H29N5O3S

Molecular Weight

515.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-5-(3-morpholin-4-ylpropyl)pyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C28H29N5O3S/c1-20-26-23(18-25(34)31(20)13-7-12-30-14-16-36-17-15-30)32(19-21-8-3-2-4-9-21)33(27(26)35)28-29-22-10-5-6-11-24(22)37-28/h2-6,8-11,18H,7,12-17,19H2,1H3

InChI Key

CZWNMRXVMWMATE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N1CCCN3CCOCC3)N(N(C2=O)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6

Origin of Product

United States

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